2-(difluoromethyl)-4-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-4-iodopyridine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a difluoromethyl group (-CF2H) and an iodine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct difluoromethylation of pyridines using difluoromethylating agents such as difluoromethyl iodide (CF2HI) under specific reaction conditions . Another approach involves the use of metal-catalyzed cross-coupling reactions to introduce the difluoromethyl group onto the pyridine ring .
Industrial Production Methods: Industrial production of 2-(difluoromethyl)-4-iodopyridine often employs continuous flow processes to ensure high yields and purity. These methods utilize commercially available starting materials and involve multiple steps, including halogenation and difluoromethylation, under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions are commonly used to introduce other functional groups onto the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include various substituted pyridines, difluoromethylated derivatives, and other functionalized compounds .
Scientific Research Applications
2-(Difluoromethyl)-4-iodopyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-4-iodopyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity . The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity . These interactions contribute to the compound’s biological and chemical effects.
Comparison with Similar Compounds
2-(Trifluoromethyl)-4-iodopyridine: Similar structure but with a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
2-(Difluoromethyl)-4-chloropyridine: Similar structure but with a chlorine atom instead of an iodine atom.
2-(Difluoromethyl)-4-bromopyridine: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness: 2-(Difluoromethyl)-4-iodopyridine is unique due to the presence of both the difluoromethyl group and the iodine atom, which confer distinct chemical properties and reactivity. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the iodine atom provides opportunities for further functionalization through halogen bonding and substitution reactions .
Properties
CAS No. |
1805958-30-8 |
---|---|
Molecular Formula |
C6H4F2IN |
Molecular Weight |
255.00 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-iodopyridine |
InChI |
InChI=1S/C6H4F2IN/c7-6(8)5-3-4(9)1-2-10-5/h1-3,6H |
InChI Key |
ARUXKKMDZZRLQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1I)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.